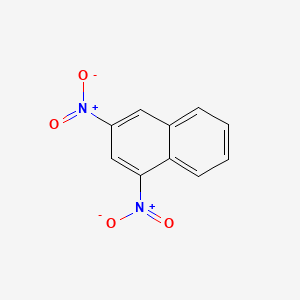

1,3-Dinitronaphthalene

Description

Contextualization of Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) in Contemporary Chemistry

Nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs) are a class of organic molecules that consist of a polycyclic aromatic hydrocarbon (PAH) core with one or more nitro functional groups attached to the aromatic ring. researchgate.net These compounds are formed during incomplete combustion processes, such as from vehicle emissions (especially diesel), heating, and certain industrial activities. nih.govmdpi.com Beyond their primary emission, Nitro-PAHs can also be formed in the atmosphere through the reaction of parent PAHs with atmospheric oxidants like nitrogen oxides. researchgate.netnih.gov

In contemporary chemistry, Nitro-PAHs are a subject of significant research interest for several reasons. They are recognized as environmental pollutants, and their presence in various environmental matrices, including air, water, and soil, is extensively studied. mdpi.comnih.gov The addition of nitro groups to the PAH structure can alter the molecule's chemical and physical properties, such as solubility and reactivity, which in turn influences their environmental transport and fate. researchgate.net From a synthetic chemistry perspective, the nitro groups are versatile functional groups that can be transformed into other functionalities, making Nitro-PAHs valuable intermediates in the synthesis of more complex molecules. Furthermore, the electronic properties of Nitro-PAHs make them interesting candidates for materials science applications. The study of their electrochemical behavior and reactivity provides fundamental insights into reaction mechanisms in organic chemistry. researchgate.net

Significance of Dinitronaphthalene Isomers in Fundamental and Applied Chemical Sciences

Naphthalene (B1677914) can be nitrated to form ten different dinitronaphthalene isomers, each with unique physical and chemical properties due to the different positions of the two nitro groups on the naphthalene ring. researchgate.netsolubilityofthings.com This positional isomerism is a key factor in their significance in both fundamental and applied chemical sciences. solubilityofthings.com

The electronic and steric differences between isomers such as 1,3-dinitronaphthalene, 1,5-dinitronaphthalene (B40199), and 1,8-dinitronaphthalene (B126178) lead to variations in their reactivity, solubility, and crystalline structure. solubilityofthings.comsolubilityofthings.com For instance, the direct nitration of naphthalene or its mononitro derivatives does not typically yield this compound, highlighting the unique synthetic challenges and regioselectivity involved in its preparation. google.com

In applied sciences, dinitronaphthalene isomers are important intermediates in the synthesis of dyes, pigments, and energetic materials. solubilityofthings.comsolubilityofthings.comevitachem.com For example, 1,5-dinitronaphthalene is a precursor for 1,5-naphthalene diisocyanate (NDI), which is used to produce high-performance polyurethanes. wiley.com The various isomers are also used in research to study electrophilic substitution reactions and to understand the effects of substituents on the reactivity and stability of aromatic systems. solubilityofthings.com Some isomers have been investigated for their potential use as sensitizing agents for explosives. wiley.comchemicalbook.com The distinct properties of each isomer necessitate their separation and purification for specific applications, driving research into efficient separation techniques. chemicalbook.com

Overview of Current Research Landscape and Key Challenges Pertaining to this compound

Current research on this compound is multifaceted, spanning organic synthesis, materials science, and environmental chemistry. A significant area of investigation is the development of efficient and selective synthetic methods. Traditional nitration methods often produce a mixture of isomers, making the isolation of pure this compound challenging. google.com Recent studies have focused on catalytic nitration using catalysts like HY zeolite to improve selectivity towards desired dinitronaphthalene isomers, including this compound, offering a more environmentally friendly route compared to traditional mixed-acid processes. wiley.com

Another active research area is its application in organic synthesis. This compound can participate in dearomative cycloaddition reactions, which are powerful tools for creating complex, three-dimensional molecules from simple, flat aromatic precursors. soton.ac.uk Its nitro groups can also be reduced to form 1,3-diaminonaphthalene, a valuable building block for other chemical syntheses.

In environmental science, this compound is used as a model compound to study the photocatalytic degradation of Nitro-PAHs. scbt.comchemicalbook.comsigmaaldrich.com Understanding its degradation pathways is crucial for developing remediation strategies for contaminated sites.

A key challenge in the research of this compound is the selective synthesis to avoid the formation of other isomers. wiley.com While catalytic methods show promise, achieving high yields and selectivity for the 1,3-isomer remains a focus. Furthermore, like many nitroaromatic compounds, handling this compound requires care due to its potential energetic properties. chemicalbook.comechemi.com The development of robust and scalable synthetic routes and a deeper understanding of its reactivity and potential applications continue to be the main drivers of research pertaining to this compound.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 606-37-1 | scbt.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₆N₂O₄ | scbt.comsigmaaldrich.com |

| Molecular Weight | 218.17 g/mol | scbt.comsigmaaldrich.com |

| Appearance | Yellow crystalline solid / Beige powder | echemi.com |

| Melting Point | 146-148 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 377.2 °C at 760 mmHg | |

| Density | 1.482 g/cm³ | echemi.com |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene (B151609) and toluene. | solubilityofthings.com |

| Flash Point | 191.5 °C | echemi.com |

Table 2: Comparison of Dinitronaphthalene Isomers

| Isomer | CAS Number | Melting Point (°C) | Key Applications/Research Interest | Source(s) |

| This compound | 606-37-1 | 146-148 | Precursor in organic synthesis, photocatalytic degradation studies. | scbt.comsigmaaldrich.com |

| 1,5-Dinitronaphthalene | 605-71-0 | ~219 | Intermediate for dyes (naphthazarin) and 1,5-naphthalene diisocyanate (NDI). | solubilityofthings.comwiley.comchemicalbook.com |

| 1,8-Dinitronaphthalene | 602-38-0 | 172-173 | Often a co-product in 1,5-DNN synthesis; research on separation methods. | wiley.comchemicalbook.comnih.gov |

| 1,7-Dinitronaphthalene | 24824-25-7 | ~90 | Intermediate for dyes and pigments; biological research. | evitachem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULALSFRIGPMWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025164 | |

| Record name | 1,3-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dinitronaphthalene is a beige powder. (NTP, 1992) | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

606-37-1 | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D55U333CQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

295 to 298 °F (NTP, 1992) | |

| Record name | 1,3-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20274 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Preparation Routes for 1,3 Dinitronaphthalene

Historical Approaches to Dinitronaphthalene Synthesis and Challenges in Isomer Control

Historically, the synthesis of 1,3-dinitronaphthalene was fraught with challenges, primarily centered around the difficulty of controlling isomer formation. Direct nitration of naphthalene (B1677914) or its mononitro derivatives does not yield the 1,3-isomer due to inherent electronic and steric factors that favor the formation of other isomers, such as 1,5- and 1,8-dinitronaphthalene (B126178). google.com Consequently, early chemists relied on indirect, often multi-step, and laborious routes.

Some of these historical, indirect methods included:

The Martins Yellow Route : This process started with 2,4-dinitro-1-naphthol (B147749) (Martins Yellow) and involved reduction and diazotization. However, it was plagued by low yields, often less than 30%, and significant purification challenges.

Oxidation of Tetralin Derivatives : Another approach involved the oxidation of 5,7-dinitrotetralin. This method, however, was limited by side reactions and the instability of the intermediates, which affected the reproducibility of the synthesis.

From Chloronitro Precursors : The use of 1-chloro-2,4-dinitronaphthalene (B1618088) as a precursor involved nucleophilic substitution. A major drawback of this method was "halogen scrambling," which led to the formation of a mixture of isomers, complicating the isolation of pure this compound.

These early attempts highlighted a critical challenge in naphthalene chemistry: the difficulty of directing the second nitro group to the 3-position. The inherent reactivity of the naphthalene ring system under nitrating conditions makes it susceptible to substitution at other, more electronically favored positions.

Direct Nitration Strategies for this compound

While direct nitration of naphthalene itself is not a viable route to this compound, modern research has focused on the direct nitration of substituted naphthalenes and the use of sophisticated catalytic systems to influence the regioselectivity of the dinitration product.

Catalytic Nitration of Mononitronaphthalenes with Nitrogen Dioxide Reagents

A significant advancement in the synthesis of dinitronaphthalenes, including the 1,3-isomer, has been the development of catalytic nitration methods using nitrogen dioxide (NO₂) as the nitrating agent. researchgate.net These methods offer a milder and more selective alternative to traditional mixed-acid nitration.

Researchers have explored both homogeneous and heterogeneous catalysts to control the nitration of 1-nitronaphthalene (B515781).

Homogeneous Catalysis : A study demonstrated the use of nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) as a homogeneous catalyst for the nitration of 1-nitronaphthalene with NO₂. researchgate.netresearchgate.net This system showed promising results in producing a mixture of dinitronaphthalene isomers.

Heterogeneous Catalysis : HY-zeolite, a solid acid catalyst, has been effectively employed in the nitration of 1-nitronaphthalene with nitrogen dioxide. researchgate.netpatsnap.com Zeolites offer the advantages of easy separation from the reaction mixture and potential for reuse, making them an environmentally benign option. asianpubs.org The shape-selective nature of zeolites can also influence the isomer distribution of the products. google.com

The table below summarizes the findings of a comparative study on the catalytic performance of Ni(CH₃COO)₂·4H₂O and HY-zeolite in the nitration of 1-nitronaphthalene.

| Catalyst | Conversion of 1-Nitronaphthalene (%) | Selectivity to 1,3-DNN (%) | Selectivity to 1,5-DNN (%) | Selectivity to 1,4-DNN (%) | Selectivity to 1,8-DNN (%) |

| Ni(CH₃COO)₂·4H₂O | 33.10 | 23.56 | 34.10 | 19.30 | 3.56 |

| HY-zeolite | - | - | - | - | - |

The choice of catalyst plays a crucial role in directing the regiochemistry of the nitration reaction. In the case of the Ni(CH₃COO)₂·4H₂O catalyzed reaction, while 1,5-dinitronaphthalene (B40199) was the major product, a significant amount of this compound was also formed. researchgate.netresearchgate.net This indicates that the catalytic system can influence the electronic and steric factors that govern the position of the second nitro group.

With HY-zeolite, the total selectivity for valuable dinitronaphthalene compounds can be as high as 87.6%. The pore structure of the zeolite can create a specific microenvironment that favors the formation of certain isomers over others, offering a pathway to enhance the selectivity towards the desired this compound.

Investigation of Homogeneous and Heterogeneous Catalytic Systems (e.g., Ni(CH3COO)2·4H2O, HY-zeolite)

Optimization of Reaction Parameters and Conditions for Improved Yield

Optimizing reaction parameters is key to maximizing the yield of this compound. Factors such as the choice of solvent, reaction temperature, and the molar ratio of reactants can significantly impact the outcome of the synthesis.

For instance, in zeolite-assisted nitration, the choice of organic solvent can influence the isomer ratio of the products. asianpubs.org The use of hexane (B92381) as a solvent with fuming nitric acid has been shown to achieve a dinitronaphthalene yield of 78%. researchgate.netresearchgate.net When using nitrogen dioxide as the nitrating agent with a molecular sieve catalyst in an oxygen atmosphere, the yield of dinitronaphthalene can reach up to 61% with an HBEA zeolite catalyst. researchgate.netresearchgate.net

The following table presents data on the nitration of 1-nitronaphthalene under different catalytic conditions, highlighting the impact on product distribution.

| Nitration System | Catalyst | Conversion of 1-NN (%) | Selectivity to 1,3-DNN (%) | Other DNN Isomers Formed |

| NO₂ | Ni(CH₃COO)₂·4H₂O | 33.10 | 23.56 | 1,5-DNN, 1,4-DNN, 1,8-DNN |

| Fuming HNO₃ in Hexane | - | - | - | - |

| NO₂ in Oxygen | HBEA zeolite | - | - | - |

Indirect Synthetic Pathways for this compound

Given the challenges of direct nitration, indirect synthetic pathways remain a viable option for obtaining pure this compound. A notable indirect method involves the use of a Diels-Alder adduct. google.com

This process can be summarized as follows:

Diels-Alder Reaction : Hexachlorocyclopentadiene (B6142220) reacts with naphthalene to form a Diels-Alder diadduct. google.com

Mononitration : The adduct undergoes mononitration, resulting in a mixture of nitrated products. google.com

Dinitration : The mononitrated adduct is then subjected to a second nitration step to form the 1,3-dinitro adduct. google.com

Pyrolysis : The final step involves the pyrolysis of the dinitrated adduct, which decomposes to yield this compound and two molecules of hexachlorocyclopentadiene. google.com

This multi-step synthesis, while more complex than direct nitration, offers a controlled route to the desired 1,3-isomer by circumventing the regioselectivity issues associated with the direct nitration of naphthalene.

Preparation via Diels-Alder Adducts and Subsequent Pyrolysis

A significant breakthrough in the synthesis of this compound involves a multi-step process utilizing a Diels-Alder reaction. google.com This method circumvents the issues of direct nitration by protecting one of the naphthalene rings, thereby directing the subsequent nitration to the desired positions.

The key steps of this methodology are as follows:

Formation of a Diels-Alder Diadduct: Naphthalene reacts with two moles of hexachlorocyclopentadiene to form a diadduct. This initial step effectively shields one of the aromatic rings. google.com

Mononitration of the Diadduct: The diadduct undergoes mononitration. This reaction yields a mixture of nitrated products, with the major product being the β-nitro adduct (derived from 2-nitronaphthalene) and the minor product being the α-nitro adduct (derived from 1-nitronaphthalene), constituting about 13% of the mixture. google.com

Dinitration of the α-Nitro Adduct: The α-nitro isomer is then subjected to a second nitration, which selectively forms the 1,3-dinitro adduct. google.com

Pyrolysis: The final step involves the thermal decomposition (pyrolysis) of the 1,3-dinitro adduct. Heating the adduct to temperatures between 250–300°C under reduced pressure (15 mmHg) causes it to crack, liberating hexachlorocyclopentadiene and yielding the desired this compound. google.com

This method, while multi-stepped, provides a reliable route to this compound, which is otherwise difficult to obtain in a pure form through direct nitration methods. google.com

Table 1: Pyrolysis Conditions for the Formation of this compound from its Diels-Alder Adduct

| Parameter | Value |

| Temperature | 250–300°C |

| Pressure | 15 mmHg |

Derivatization from Precursor Naphthalene Compounds

The synthesis of this compound can also be achieved through the derivatization of other naphthalene compounds. These methods often involve the nitration of a pre-existing nitronaphthalene or a substituted naphthalene derivative.

Direct nitration of 1-nitronaphthalene using mixed acids (a combination of nitric acid and sulfuric acid) is a common approach. However, this method faces significant regioselectivity challenges, leading to the formation of other dinitronaphthalene isomers such as 1,5- and 1,8-dinitronaphthalene as major byproducts.

To improve the selectivity towards this compound, alternative nitrating agents and catalysts have been explored. For instance, the nitration of 1-nitronaphthalene using nitrogen dioxide (NO₂) as the nitrating agent in the presence of a catalyst has been investigated. One study demonstrated that using a Ni(CH₃COO)₂·4H₂O catalyst under optimized conditions resulted in a 33.10% conversion of 1-nitronaphthalene, with a selectivity of 23.56% for this compound. researchgate.net

Other historical, though less commercially viable, methods for preparing this compound include:

From 2,4-dinitro-1-naphthol (Martins Yellow): This route involves reduction and diazotization but is hampered by low yields (less than 30%) and purification difficulties. google.com

From 5,7-dinitrotetralin: Oxidation of this precursor can yield this compound, but the process is often limited by side reactions and the instability of intermediates. google.com

From 1-chloro-2,4-dinitronaphthalene: Nucleophilic substitution on this compound has been attempted, but it often leads to a mixture of isomers due to halogen scrambling. google.com

Table 2: Selectivity of 1-Nitronaphthalene Nitration using NO₂ and a Catalyst researchgate.net

| Product | Selectivity (%) |

| 1,5-Dinitronaphthalene | 34.10 |

| This compound | 23.56 |

| 1,4-Dinitronaphthalene (B1214213) | 19.30 |

| 1,8-Dinitronaphthalene | 3.56 |

Reaction Mechanisms and Reactivity Profiles of 1,3 Dinitronaphthalene

Organic Reaction Mechanisms Involving the Naphthalene (B1677914) Core

The presence of two nitro groups on the naphthalene core significantly influences its reactivity, making it susceptible to a range of organic reactions. These electron-withdrawing groups activate the aromatic system towards certain transformations, particularly cycloaddition and nucleophilic aromatic substitution reactions.

1,3-Dinitronaphthalene can act as a dienophile in Diels-Alder reactions, a class of pericyclic reactions that form a six-membered ring. The electron-withdrawing nature of the nitro groups enhances the dienophilic character of the C3-C4 double bond within the naphthalene system, facilitating its reaction with conjugated dienes. researchgate.net This type of reaction is classified as a normal electron demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor. researchgate.net

The reaction of this compound with conjugated dienes, such as Danishefsky's diene, typically leads to the formation of phenanthrene (B1679779) derivatives. researchgate.net The initial [4+2] cycloaddition product is often unstable under the reaction conditions. It readily undergoes an aromatization process, which involves the elimination of nitrous acid, to yield the more stable aromatic phenanthrene core. researchgate.netconicet.gov.ar This aromatization is a common characteristic of Diels-Alder reactions involving nitro-substituted aromatic compounds.

While the final phenanthrene derivatives are the principal products, it has been possible, in some instances, to isolate the primary cycloadducts when using this compound, albeit in very low yields. researchgate.netresearchgate.net This provides direct evidence for the initial cycloaddition step before the subsequent aromatization. The synthesis of phenanthrene derivatives through this methodology offers a valuable route to this important class of polycyclic aromatic hydrocarbons. conicet.gov.arrsc.org

Table 1: Products of Diels-Alder Reactions with this compound

| Diene | Principal Product | Notes | Reference |

|---|---|---|---|

| Danishefsky's diene | Hydroxyphenanthrene derivatives | Primary cycloadducts isolated in low yields. | researchgate.net, |

| (E)-1-trimethylsilyloxy-1,3-butadiene | Nitrophenanthrenol derivatives | Competitive hetero-Diels-Alder process also observed. | conicet.gov.ar |

| Less reactive dienes | No cycloaddition | The activation by the nitro groups is insufficient. | researchgate.net, |

The reactivity of this compound as a dienophile is highly dependent on the nature of the reacting diene. researchgate.net Highly reactive, electron-rich dienes like Danishefsky's diene and (E)-1-trimethylsilyloxy-1,3-butadiene readily participate in the cycloaddition. researchgate.netconicet.gov.ar The electron-withdrawing substituents on the dienophile and electron-donating groups on the diene accelerate the reaction. libretexts.orglibretexts.org

However, with less reactive dienes, such as isoprene, the dienophilic character of the C3-C4 bond in this compound is not sufficient to promote the classical Diels-Alder reaction. researchgate.net In some cases, a competitive hetero-Diels-Alder reaction can occur, leading to the formation of N-naphthylpyrrole derivatives. researchgate.netconicet.gov.ar The balance between these competing pathways is influenced by the electronic properties and nucleophilicity of the diene. conicet.gov.ar The conformation of the diene is also crucial; it must be able to adopt an s-cis conformation for the reaction to occur. libretexts.orglibretexts.org

The electron-deficient nature of the this compound ring makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. The nitro groups strongly activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. rsc.orgmasterorganicchemistry.com

In substituted dinitronaphthalenes, nucleophilic attack can occur at different positions. Ipso-substitution refers to the nucleophile attacking the carbon atom that bears the leaving group. chemeurope.com However, another pathway known as tele-substitution can also occur, where the nucleophile attacks a different position on the ring, leading to a rearranged product. chemeurope.com

Studies on related systems, such as 1,3-dimethyl-2,4-dinitronaphthalene, have shown that reaction with nucleophiles like sodium 2,4,6-trimethylbenzenethiolate can yield a mixture of both ipso- and tele-substitution products. rsc.orgrsc.org The formation of tele-substitution products is thought to proceed through a tautomeric form of the dinitronaphthalene derivative. researchgate.net The relative yields of these products can be influenced by reaction conditions such as temperature. rsc.org

The structure of the nucleophile plays a critical role in the outcome of SNAr reactions with dinitronaphthalenes. Factors such as the nucleophile's basicity, polarizability, and steric bulk can influence the reaction rate and the distribution of products. researchgate.netpdx.edudalalinstitute.com

For instance, in the reaction of 1,3-dimethyl-2,4-dinitronaphthalene with thiolate nucleophiles, using a less bulky nucleophile like sodium benzenethiolate (B8638828) resulted in lower relative yields of tele-substitution products compared to the more sterically hindered sodium 2,4,6-trimethylbenzenethiolate. rsc.org This suggests that steric hindrance can favor the tele-substitution pathway. researchgate.net Furthermore, the rate of SNAr reactions can be significantly affected by steric congestion around the reaction center, which can slow down the rate of nucleophilic attack. researchgate.netpdx.edu The stability of the leaving group is also a key factor, with better leaving groups leading to faster reactions. researchgate.netunilag.edu.ng

Table 2: Factors Influencing SNAr Reactions of Dinitronaphthalenes

| Factor | Influence on Reaction | Example | Reference |

|---|---|---|---|

| Nucleophile Basicity | Stronger bases are generally better nucleophiles. | Parallels nucleophilicity within a period. | pdx.edu |

| Nucleophile Polarizability | Larger, more polarizable atoms are better nucleophiles. | I⁻ > Br⁻ > Cl⁻ > F⁻ | pdx.edu |

| Steric Hindrance (Nucleophile) | Increased bulk can slow reaction rate and favor tele-substitution. | Sodium 2,4,6-trimethylbenzenethiolate vs. sodium benzenethiolate. | rsc.org, researchgate.net |

| Steric Hindrance (Substrate) | Increased substitution on the naphthalene ring can reduce reaction rates. | Methyl-substituted phenyl ethers. | researchgate.net |

| Leaving Group Ability | Better leaving groups (more stable anions) increase the reaction rate. | Halide reactivity order often F > Cl > Br > I in SNAr. | masterorganicchemistry.com |

| Solvent | Polar aprotic solvents (e.g., DMSO) are often used to solvate the cation and leave the nucleophile reactive. | Reactions often carried out in DMSO. | rsc.org, rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Investigation of ipso- and tele-Substitution Processes in Substituted Dinitronaphthalenes

Redox Chemistry and Electron Transfer Processes of this compound

The redox behavior of dinitroaromatic compounds is a subject of significant scientific interest, particularly concerning the formation and stability of radical anions and the dynamics of electron transfer between the nitro groups. The positioning of the nitro groups on the naphthalene core dictates the electronic properties and reactivity of the resulting radical anion.

Characterization of this compound Radical Anions

The formation of a radical anion via one-electron reduction is a key feature of the redox chemistry of this compound. The stability and electronic structure of this species have been investigated through theoretical predictions and by analogy with similar dinitroaromatic systems.

Theoretical studies have been employed to predict the electron affinities of all ten isomers of dinitronaphthalene (DNN). For this compound, the predicted adiabatic electron affinity is 1.81 eV. tandfonline.com This value provides a measure of the energy released upon electron attachment to the neutral molecule, indicating a thermodynamically favorable process.

An important aspect of dinitronaphthalene radical anions is the localization of the excess electron. In systems where the nitro groups are in a meta-like arrangement, such as in this compound and 1,3-dinitrobenzene (B52904), the radical anion is typically a charge-localized mixed-valence species. researchgate.netresearchgate.net This means the unpaired electron resides primarily on one of the two nitro groups at any given moment, rather than being delocalized across the entire molecule. researchgate.net In contrast, isomers like 1,4-dinitronaphthalene (B1214213) form delocalized radical anions. acs.org For the isolated 1,3-dinitrobenzene anion, quantum chemical calculations show that the asymmetric, charge-localized structure is more stable than the symmetric, delocalized state. researchgate.net This charge localization gives rise to an asymmetric ground state for the radical anion. researchgate.net

Table 1: Predicted Adiabatic Electron Affinities of Dinitronaphthalene Isomers

| Isomer | Adiabatic Electron Affinity (eV) |

|---|---|

| 1,2-Dinitronaphthalene | 1.70 |

| This compound | 1.81 |

| 1,4-Dinitronaphthalene | 2.12 |

| 1,5-Dinitronaphthalene (B40199) | 1.85 |

| 1,6-Dinitronaphthalene | 1.78 |

| 1,7-Dinitronaphthalene | 1.86 |

| 1,8-Dinitronaphthalene (B126178) | 1.47 |

| 2,3-Dinitronaphthalene | 1.53 |

| 2,6-Dinitronaphthalene | 1.99 |

| 2,7-Dinitronaphthalene (B1220600) | 1.69 |

Source: Theoretical predictions from scientific literature. tandfonline.com

Intramolecular Electron Transfer Dynamics within Dinitronaphthalene Systems

In charge-localized dinitroaromatic radical anions, the trapped electron can hop between the two nitro groups. This process is known as intramolecular electron transfer (ET). The rate of this transfer is highly dependent on the molecular structure, the solvent, and the temperature.

While direct experimental data on the ET rate for the this compound radical anion is not extensively detailed in the provided search results, the dynamics can be inferred from studies on analogous compounds like the 2,7-dinitronaphthalene and 1,3-dinitrobenzene radical anions. For these mixed-valence compounds, the electron transfer rates have been measured using techniques such as Electron Spin Resonance (ESR) spectroscopy. researchgate.netacs.orgnih.gov

For instance, the rate constant for intramolecular electron transfer in the 2,7-dinitronaphthalene radical anion has been determined in various polar aprotic solvents. acs.orgnih.gov In acetonitrile (B52724) at 298 K, the rate constant is in the range of 2.0–8.0 × 10⁹ s⁻¹. acs.orgnih.gov The optical spectrum of the 2,7-dinitronaphthalene radical anion displays a Hush-type intervalence charge-transfer band, which is characteristic of mixed-valence systems. researchgate.netacs.org

Studies on the 1,3-dinitrobenzene radical anion, which shares the meta substitution pattern, show that ET rates are rapid, on the order of 10⁹ s⁻¹ in aprotic solvents. researchgate.net The dynamics in these systems are often controlled by the relaxation time of the solvent, and the process is generally considered to be adiabatic, meaning the electron transfer occurs on a single potential energy surface. researchgate.netacs.orgnih.gov The analysis of these electron transfer processes is frequently conducted within the framework of Marcus-Hush theory. researchgate.netresearchgate.netacs.org Given the structural similarities, the this compound radical anion is expected to exhibit similar charge-localized behavior and undergo rapid intramolecular electron transfer in polar aprotic solvents.

Table 2: Intramolecular Electron Transfer Rate Constants for Dinitroaromatic Radical Anions

| Compound | Solvent | Temperature (K) | Rate Constant (s⁻¹) |

|---|---|---|---|

| 2,7-Dinitronaphthalene | Acetonitrile | 293 | 3.1 (±0.2) x 10⁹ |

| 2,7-Dinitronaphthalene | Acetonitrile | 298 | 2.0–8.0 x 10⁹ |

| 1,3-Dinitrobenzene | Aprotic Solvents | 280 | 2.8–4.2 x 10⁹ |

| 1,3-Dinitrobenzene | Alcohols | 280 | 1.16–2.19 x 10⁶ |

Sources: Data compiled from studies on dinitroaromatic radical anions. researchgate.netresearchgate.netacs.orgnih.govacs.org

Computational and Theoretical Chemical Studies of 1,3 Dinitronaphthalene

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 1,3-Dinitronaphthalene, these studies focus on its geometric and electronic properties, which are the basis of its chemical reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the properties of nitroaromatic compounds. nih.gov Specifically, the B3LYP functional combined with a 6-31G* basis set has been successfully used for the geometry optimization of dinitronaphthalene isomers, including this compound. nih.gov These calculations aim to find the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Experimental studies using X-ray diffraction have determined that the naphthalene (B1677914) ring in this compound is essentially planar. nih.gov However, to minimize non-bonded interactions between an oxygen atom of the nitro group at the C1 position and the hydrogen atom at the C8 position, the C1 nitro group is twisted out of the ring's plane by approximately 37 degrees. nih.gov DFT calculations accurately model these structural features.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: This table is illustrative of typical results from DFT/B3LYP calculations. Exact values may vary with the basis set.

| Parameter | Description | Typical Calculated Value |

| C-C (ring) | Carbon-carbon bond lengths within the naphthalene ring | 1.36 - 1.42 Å |

| C-N | Carbon-nitrogen bond lengths | ~1.47 Å |

| N-O | Nitrogen-oxygen bond lengths in the nitro groups | ~1.23 Å |

| C-C-C | Bond angles within the naphthalene ring | ~120° |

| O-N-O | Bond angle of the nitro groups | ~124° |

| C-C-N-O | Dihedral angle showing the twist of the nitro group | Varies (significant twist at C1) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.netsamipubco.com

For this compound, the HOMO is typically localized on the naphthalene ring, while the LUMO is distributed over the electron-withdrawing nitro groups. This distribution facilitates charge transfer from the ring to the nitro groups. Time-dependent DFT (TD-DFT) is a common approach for calculating these energies. researchgate.net

In the case of the this compound radical anion, spin-density distribution analysis becomes important. Computational studies on related nitroaromatic radical anions have shown that accurately predicting the spin distribution can be challenging, with some methods resulting in significant spin contamination. acs.org

Table 2: Calculated Frontier Molecular Orbital Properties for this compound Note: Values are representative and depend on the computational method and solvent model used.

| Property | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 to -8.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 to -4.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 |

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov Studies on the photocatalytic oxidation of dinitronaphthalene isomers found that these reactions are orbital-controlled and electrophilic. nih.gov It was also determined that local DFT descriptors were more effective than global ones in explaining the differences in reactivity among the isomers, largely due to variations in their adsorption capacities on the catalyst surface. nih.gov

Table 3: Global and Local Reactivity Descriptors

| Descriptor | Formula | Significance |

| Global Descriptors | ||

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Local Descriptors | ||

| Fukui Function (f(r)) | (∂ρ(r)/∂N)_v(r) | Identifies the most reactive sites in a molecule. |

Analysis of Molecular Orbital Properties: HOMO-LUMO Energies and Spin-Density Distribution

Spectroscopic Characterization and Theoretical Simulations

Computational methods are invaluable for interpreting experimental spectra and assigning vibrational modes to specific molecular motions.

Theoretical vibrational spectra (FT-IR and FT-Raman) for this compound can be simulated using DFT calculations, typically with the B3LYP functional. researchgate.netacs.org These calculations produce harmonic frequencies that often systematically overestimate experimental values. To improve accuracy, the calculated frequencies are uniformly scaled using specific scale factors, which can bring them to within 10-20 cm⁻¹ of the experimental fundamentals. acs.org

The simulated spectra aid in the assignment of complex experimental spectra. Key vibrational modes for this compound include the symmetric and asymmetric stretching of the NO₂ groups, C-H stretching and bending, and various C-C stretching and ring deformation modes of the naphthalene core. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would show regions of negative potential (red/yellow) concentrated around the highly electronegative oxygen atoms of the nitro groups, indicating sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of the aromatic ring.

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a localized form that corresponds to the classic Lewis structure of lone pairs and chemical bonds. uni-muenchen.de This analysis provides detailed insights into intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.net For this compound, NBO analysis reveals significant charge delocalization from the naphthalene ring to the electron-withdrawing nitro groups, which is a key factor governing its chemical properties. researchgate.netresearchgate.net

Prediction of Vibrational Spectra: FT-IR and FT-Raman

Theoretical Prediction of Chemical Properties

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules at the atomic level. For this compound, theoretical studies offer insights into its fundamental electronic characteristics and its interactions in complex chemical environments, such as during catalytic processes. These computational approaches allow for the prediction of properties that may be difficult or hazardous to measure experimentally and provide a molecular-level understanding of reaction mechanisms.

Estimation of Electron Affinities for Dinitronaphthalene Isomers

Electron affinity (EA) is a fundamental chemical property defined as the energy released when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.org Theoretical calculations, particularly those using density functional theory (DFT) and other high-level ab initio methods, have become essential for accurately predicting the electron affinities of molecules. mst.edunih.gov These computational methods involve calculating the total energy of the optimized neutral molecule and its corresponding anion; the difference between these energies yields the adiabatic electron affinity. mst.edu

In a theoretical study of the ten dinitronaphthalene (DNN) isomers, their electron affinities were predicted using computational methods. tandfonline.com The research revealed that the adiabatic electron affinity for this compound is estimated to be 1.81 eV. tandfonline.com This value is part of a broader range of electron affinities calculated for the various DNN isomers, which highlights how the positions of the nitro groups on the naphthalene core significantly influence the molecule's ability to accept an electron. tandfonline.com For comparison, the study also predicted the electron affinities for other dinitronaphthalene isomers, with values ranging from 1.47 eV for 1,8-DNN to 2.12 eV for 1,4-DNN. tandfonline.com

The table below presents the theoretically estimated adiabatic electron affinities for the ten dinitronaphthalene isomers.

Estimated Adiabatic Electron Affinities for Dinitronaphthalene Isomers

| Dinitronaphthalene Isomer | Estimated Adiabatic Electron Affinity (eV) |

|---|---|

| 1,2-Dinitronaphthalene | 1.70 |

| This compound | 1.81 |

| 1,4-Dinitronaphthalene (B1214213) | 2.12 |

| 1,5-Dinitronaphthalene (B40199) | 1.85 |

| 1,6-Dinitronaphthalene | 1.78 |

| 1,7-Dinitronaphthalene | 1.86 |

| 1,8-Dinitronaphthalene (B126178) | 1.47 |

| 2,3-Dinitronaphthalene | 1.53 |

| 2,6-Dinitronaphthalene | 1.99 |

| 2,7-Dinitronaphthalene (B1220600) | 1.69 |

Data sourced from a theoretical study on dinitronaphthalene isomers. tandfonline.com

Computational Modeling of Adsorption Phenomena in Catalytic Reactions

In the context of heterogeneous catalysis, the adsorption of a reactant molecule onto a catalyst's active site is often a prerequisite for the chemical transformation to occur. comsol.com Computational models, frequently employing DFT, can be used to simulate this process. These models can calculate the adsorption energy, determine the preferred orientation of the adsorbed molecule (e.g., this compound or its precursors) on the catalyst surface, and identify the nature of the chemical bonds formed between the adsorbate and the catalyst. frontiersin.org

Environmental Fate and Degradation Mechanisms of 1,3 Dinitronaphthalene

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For 1,3-dinitronaphthalene, these are primarily driven by light (photodegradation) and chemical reactions such as hydrolysis.

Photocatalytic Oxidation of Dinitronaphthalene Isomers

Photocatalytic oxidation is an advanced oxidation process that has been investigated for the degradation of various pollutants, including dinitronaphthalene isomers. nih.govsigmaaldrich.comresearchgate.net This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which becomes chemically reactive when illuminated by a light source. lookchem.comscbt.com

The photocatalytic degradation of dinitronaphthalenes using titanium dioxide (specifically Degussa P-25) has been the subject of experimental studies. nih.govsigmaaldrich.com The process is initiated when TiO₂ absorbs photons from a light source, such as a Xenon lamp, with energy equal to or greater than its bandgap. researchgate.netnih.gov This absorption of energy promotes an electron (e⁻) from the valence band to the conduction band, leaving behind a positive hole (h⁺) in the valence band. nih.govresearchgate.net

These charge carriers migrate to the surface of the TiO₂ particle where they initiate redox reactions. researchgate.net The positive holes are powerful oxidizing agents that can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH). researchgate.net Simultaneously, the electrons in the conduction band can reduce molecular oxygen to form superoxide (B77818) radical anions (•O₂⁻). researchgate.net

These reactive oxygen species (ROS), particularly the hydroxyl radical, are non-selective and highly effective in attacking the this compound molecule, leading to its degradation. nih.govresearchgate.net Studies combining experimental results with quantum mechanical calculations within the Density Functional Theory (DFT) framework have shown that these reactions are orbital-controlled and electrophilic in nature. nih.gov The efficiency of degradation among dinitronaphthalene isomers is influenced by their adsorptive capacities onto the TiO₂ surface, with local DFT descriptors providing a better reflection of their reactivity than global ones. nih.gov

Table 1: Key Species in TiO₂-Mediated Photodegradation

| Species | Role |

|---|---|

| Titanium Dioxide (TiO₂) | Semiconductor photocatalyst that absorbs light energy. lookchem.com |

| Photon (hν) | Light energy that excites the catalyst. nih.gov |

| Electron (e⁻) | Migrates to the conduction band, acts as a reducing agent. researchgate.net |

| Positive Hole (h⁺) | Migrates to the valence band, acts as an oxidizing agent. researchgate.net |

| Hydroxyl Radical (•OH) | A primary reactive oxygen species responsible for oxidation. researchgate.net |

The degradation of nitroaromatic compounds like this compound proceeds through various intermediate products before complete mineralization to CO₂, water, and inorganic nitrogen compounds. While specific studies on this compound are limited, the degradation pathways for related nitro-PAHs suggest a sequence of reactions. The powerful hydroxyl radicals can attack the aromatic ring, leading to hydroxylation. smolecule.com This can be followed by ring-opening reactions, forming smaller aliphatic compounds. smolecule.com

For other nitrated aromatic compounds, such as TNT, transformation products often include reduced species (amino-dinitrotoluenes) from biotransformation and phototransformation products like trinitrobenzene (TNB). nm.gov In the photolysis of other nitro-PAHs, products can arise from the reduction of a nitro group to a nitroso group or through hydroxylation, where a nitro group is replaced by a hydroxyl group. semanticscholar.org It is plausible that the degradation of this compound would follow similar pathways, leading to hydroxylated dinitronaphthalenes, aminonitronaphthalenes (if reductive pathways occur), and eventual ring cleavage products like nitrobenzoic acid derivatives. smolecule.com

Table 2: Plausible Transformation Product Classes for this compound

| Product Class | Formation Pathway |

|---|---|

| Hydroxylated Dinitronaphthalenes | Electrophilic attack by •OH radicals on the aromatic ring. |

| Ring-Cleavage Products | Further oxidation of hydroxylated intermediates, breaking the aromatic structure. smolecule.com |

Mechanism of Titanium Dioxide (TiO2)-Mediated Photodegradation

Other Chemical Degradation Processes (e.g., Hydrolysis, Photolysis)

Beyond photocatalysis, this compound can be subject to other abiotic transformations.

Hydrolysis: This process involves the reaction of a compound with water. For many nitroaromatic compounds, hydrolysis under typical environmental pH conditions is a very slow process and is not considered a significant degradation pathway. However, under strong alkaline conditions, hydrolysis can occur, as seen with the explosive TATB, where it leads to the formation of hydroxylated products. semanticscholar.org

Photolysis: This refers to the degradation of a molecule by direct absorption of light, without a catalyst. who.int Gas-phase photolysis is a major atmospheric degradation pathway for some volatile nitro-PAHs. smolecule.com In aqueous systems, direct photolysis can also be an important transformation route. For instance, studies on 1-nitronaphthalene (B515781) show it can be transformed by light to produce dinitronaphthalene isomers (1,5-DNN and 1,8-DNN) in the presence of nitrite, a process termed photonitration. researchgate.net Irradiated 1-nitronaphthalene can also generate hydroxyl radicals. researchgate.net The efficiency and products of direct photolysis are highly dependent on the specific compound and environmental conditions. nih.gov

Biotic Degradation Mechanisms and Environmental Transformation

Microorganisms play a crucial role in the environmental fate of many organic pollutants. The breakdown of chemicals by living organisms, primarily bacteria and fungi, is known as biodegradation. nih.gov

Microbial Metabolism of Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs)

Nitro-PAHs, the class of compounds to which this compound belongs, are known to be subject to microbial metabolism. mdpi.com The presence of nitro groups significantly influences the degradation pathways compared to their parent PAHs. mdpi.com Bacteria, in particular, have developed strategies to utilize these compounds. nih.gov

A primary metabolic route for nitroaromatics is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.gov This reaction is often mediated by nitroreductase enzymes. This initial reductive step is critical because the resulting aromatic amines are often more susceptible to subsequent attack and ring cleavage by other microbial enzymes. For instance, after oral administration in rats, 2-nitrofluorene (B1194847) is reduced to its corresponding amine by intestinal microflora. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,5-Dinitronaphthalene (B40199) |

| 1,8-Dinitronaphthalene (B126178) |

| 1-Nitronaphthalene |

| 1-Nitropyrene |

| 2,4,6-Trinitrophenol |

| 2-Nitrofluorene |

| Aminonitronaphthalene |

| Diaminonaphthalene |

| Hydroxylated Dinitronaphthalenes |

| Nitrobenzoic acid |

| Titanium Dioxide |

Enzymatic Pathways and Gene Clusters Involved in Biodegradation

Factors Influencing Biodegradation Rates in Soil and Aquatic Environments

The efficiency of microbial degradation of this compound in natural settings is controlled by a multitude of environmental and physicochemical factors. These factors affect microbial growth, enzyme activity, and the bioavailability of the contaminant. While data specific to this compound is limited, the principles governing the bioremediation of other persistent organic pollutants, particularly PAHs, are applicable.

In Soil Environments:

Bioavailability: Persistent organic pollutants tend to cling to soil particles, particularly organic matter, which reduces their availability to microorganisms biocycle.net. The degradation rate is often limited by the desorption of the compound from the soil matrix into the aqueous phase where microbes can act on it nih.gov.

Soil Moisture: Water content is critical for microbial activity and for facilitating the transport of substrates and nutrients.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth. The addition of a biodegradable carbon source can stimulate microbial growth and subsequent assimilation of nitrogen from the soil frontiersin.org.

Oxygen Content: Aerobic degradation pathways, which often involve oxygenases, are typically faster. In anaerobic or anoxic conditions, different microbial communities and metabolic pathways are active.

Temperature and pH: Microbial activity and enzyme function are optimal within specific temperature and pH ranges. These parameters affect both the metabolic rates of the degrading microorganisms and the chemical properties of the pollutant researchgate.net.

Co-metabolism: The presence of a more easily degradable primary substrate, such as naphthalene (B1677914) or glucose, can enhance the degradation of more complex PAHs. This is because the primary substrate supports microbial growth and can induce the production of broad-specificity enzymes that also act on the more recalcitrant compound mdpi.com.

In Aquatic Environments:

Contaminant Concentration: High concentrations of pollutants can be toxic to microorganisms, inhibiting their activity. Conversely, very low concentrations may not be sufficient to induce the necessary degradative enzymes walshmedicalmedia.com.

Temperature: Water temperature significantly influences microbial metabolic rates. Increased temperatures, within the optimal range for the degrading organisms, generally accelerate biodegradation researchgate.net.

pH: The pH of the water can affect the bioavailability of the contaminant and the activity of extracellular enzymes diva-portal.org.

Dissolved Oxygen: The presence of dissolved oxygen is a key factor determining whether aerobic or anaerobic degradation pathways will dominate. Bacterioplankton abundance and respiratory activity can be correlated with dissolved oxygen concentration mdpi.com.

Salinity: In estuarine and marine environments, salinity can influence the composition and activity of microbial communities.

Presence of Other Organic Matter: Natural organic matter can serve as a carbon source for microbes, but it can also compete with the target pollutant for microbial attention or affect its bioavailability nih.govjuniperpublishers.com. The presence of other pollutants from industrial or agricultural runoff can also impact microbial ecosystems juniperpublishers.com.

Table 2: General Factors Affecting the Bioremediation of Nitroaromatic Compounds in the Environment

| Factor | Influence on Biodegradation Rate | Environment | Reference(s) |

|---|---|---|---|

| Bioavailability | Decreased bioavailability (e.g., strong sorption to soil organic matter) reduces degradation rates. | Soil, Aquatic | biocycle.net |

| Contaminant Concentration | Both very high (toxic) and very low (non-inducing) concentrations can limit degradation. | Soil, Aquatic | walshmedicalmedia.com |

| Temperature | Rates generally increase with temperature up to an optimum, then decline. Affects microbial metabolism and pollutant solubility. | Soil, Aquatic | researchgate.netresearchgate.net |

| pH | Affects microbial enzyme activity and the chemical state/solubility of the pollutant. | Soil, Aquatic | walshmedicalmedia.comdiva-portal.org |

| Oxygen Availability | Determines whether aerobic (often faster) or anaerobic pathways dominate. | Soil, Aquatic | walshmedicalmedia.com |

| Nutrient Levels (N, P) | Essential for microbial growth; lack of nutrients can be a limiting factor. | Soil, Aquatic | frontiersin.orgwalshmedicalmedia.com |

| Presence of Co-substrates | Can enhance degradation of recalcitrant compounds through co-metabolism. | Soil, Aquatic | mdpi.com |

| Microbial Population | The presence and abundance of specific degrading microorganisms is a prerequisite for bioremediation. | Soil, Aquatic | walshmedicalmedia.com |

Mechanisms of Biological Interaction and Toxicological Pathways of Dinitronaphthalenes

Molecular Mechanisms of Bioactivation and Biotransformation

The biotransformation of 1,3-Dinitronaphthalene is a critical determinant of its toxicological profile, involving complex enzymatic pathways that lead to the formation of reactive species.

The primary mechanism for the bioactivation of nitroaromatic compounds like this compound is through nitroreduction. nih.gov This process involves the enzymatic reduction of the nitro groups (NO2) to nitroso (NO), N-hydroxylamino (NHOH), and ultimately amino (NH2) groups. nih.gov The reduction can proceed via a one-electron radical mechanism or a two-electron transfer. nih.gov The N-hydroxylamino intermediate is of particular interest as it is a key reactive metabolite. nih.gov This intermediate can undergo further reactions, including conjugation, which can lead to the formation of highly reactive nitrenium or carbenium ions capable of forming covalent adducts with cellular macromolecules like DNA. nih.gov The electrochemical reduction of dinitronaphthalenes has been studied, revealing successive reduction waves corresponding to the two nitro groups. researchgate.net

The initial reduction of a nitro group to a nitroso group is often the rate-limiting step, while the subsequent reduction to the hydroxylamino intermediate occurs much more rapidly. nih.gov These reactive intermediates can also participate in futile redox cycling, where they are oxidized back to the parent nitro compound by molecular oxygen, generating superoxide (B77818) anion radicals and contributing to oxidative stress. nih.gov

A variety of mammalian enzymes are capable of metabolizing this compound. These include nitroreductases and cytochrome P450 (CYP) monooxygenases. scielo.brnih.gov

Nitroreductases: These enzymes, which include NADPH:cytochrome P450 reductase and NAD(P)H:quinone oxidoreductase, catalyze the reduction of the nitro group. nih.gov Studies have demonstrated that human NADPH:cytochrome P450 reductase can reduce nitroaromatic compounds. nih.govresearchgate.net Fungal enzymes from Cunninghamella elegans, which are used as a model for mammalian metabolism, have also shown nitroreductase activity towards this compound. nih.govresearchgate.net This activity is often sensitive to oxygen levels. nih.govresearchgate.net

Cytochrome P450 Monooxygenases (CYPs): The CYP system is a major family of enzymes involved in the phase I metabolism of a wide range of xenobiotics. psychdb.com While direct evidence for the specific CYP isoforms involved in this compound metabolism is limited, it is known that CYPs can participate in both the reduction of nitro groups and the oxidative metabolism of the aromatic ring system of other nitroaromatic compounds. For instance, the metabolism of 1-nitronaphthalene (B515781) involves both nitroreduction and ring oxidation. nih.gov The inhibition of CYP enzymes can prevent the biotransformation of certain xenobiotics, highlighting their crucial role in metabolism. ucd.ie

The interplay between these enzymatic systems determines the balance between detoxification and bioactivation of this compound.

Nitroreduction Pathways and Formation of Reactive Intermediates

Cellular and Subcellular Responses to Dinitronaphthalene Exposure

Exposure to this compound can elicit a range of responses at the cellular and subcellular levels, impacting fundamental biological processes.

Nitroaromatic compounds can significantly disrupt cellular energy metabolism. Studies on the related compound 1,3-dinitrobenzene (B52904) (1,3-DNB) have shown that it can impair oxidative energy metabolism by inhibiting key enzyme complexes like the pyruvate (B1213749) dehydrogenase complex (PDHc). nih.govnih.gov This inhibition is thought to occur through the interaction of 1,3-DNB or its metabolites with essential cofactors such as lipoic acid. nih.govnih.gov Such disruption leads to decreased ATP production and an increase in lactate (B86563) levels, indicative of a shift towards anaerobic metabolism. nih.gov Mitochondria, as the primary site of cellular respiration and ATP synthesis, are a key target for the toxic effects of these compounds. explorationpub.com The disruption of mitochondrial function can have widespread consequences for cellular health. explorationpub.com

A significant consequence of the metabolic activation of this compound is the formation of covalent adducts with cellular biomolecules, including proteins and DNA. nih.gov These interactions are fundamental to the compound's toxic and potentially genotoxic effects. nih.govcuni.cz The electrophilic intermediates generated during nitroreduction can react with nucleophilic sites on these macromolecules.

The formation of DNA adducts is a critical event in the initiation of mutagenesis and carcinogenesis. nih.gov Several dinitronaphthalene isomers have been shown to be mutagenic in bacterial assays, such as the Ames test, and can induce DNA damage that is subject to cellular repair mechanisms. nih.gov The genotoxicity of these compounds is often linked to the metabolic activation by nitroreductases. nih.gov While specific data on this compound adducts is limited, the general mechanisms of nitroaromatic toxicity strongly suggest this possibility. chemchart.com

Table 1: Genotoxicity of Selected Nitroarenes in Bacillus subtilis Rec-Assay

| Nitroarene | Result |

| 1-Nitronaphthalene | Positive |

| 2-Nitronaphthalene | Positive |

| This compound | Positive |

| 2,7-Dinitro-9-fluorenone | Positive |

| 2,4,7-Trinitro-9-fluorenone | Positive |

| 5-Nitroacenaphthene | Positive |

| 9-Nitroanthracene | Positive |

| 6-Nitrochrysene | Positive |

| 3-Nitrofluoranthene | Positive |

| 8-Nitrofluoranthene | Positive |

| 3,7-Dinitrofluoranthene | Positive |

| 3,9-Dinitrofluoranthene | Positive |

| 1-Nitropyrene | Positive |

| 4-Nitropyrene | Positive |

| 1,3-Dinitropyrene | Positive |

| 1,6-Dinitropyrene | Positive |

| 1,8-Dinitropyrene | Positive |

| 1,3,6-Trinitropyrene | Positive |

| 1,3,6,8-Tetranitropyrene | Positive |

| Source: Data adapted from EHP Publishing nih.gov |

Enzymatic Inhibition Studies

Inhibition of Glutathione (B108866) Transferases by Dinitronaphthalene Derivatives

Glutathione transferases (GSTs) are a superfamily of enzymes crucial for the detoxification of a wide array of xenobiotic compounds, including environmental pollutants and drugs. They catalyze the conjugation of glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and easier to excrete. The inhibition of GSTs can have significant toxicological implications, as it may impair the detoxification of harmful substances, leading to cellular damage. Dinitronaphthalene derivatives have been identified as potent inhibitors of human GSTs, with varying degrees of specificity towards different GST classes.

Research into the interaction between dinitronaphthalene analogues and human GST enzymes from the Alpha, Mu, and Pi classes has revealed significant inhibitory activity. The dinitronaphthalene derivatives act as inhibitors of the GST-catalyzed conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with glutathione. scispace.com

Studies have determined the half-maximal inhibitory concentration (IC50) values for various dinitronaphthalene inhibitors against different GST isoforms. The dinitronaphthalene derivatives have shown particular potency as inhibitors of the Mu class GSTs. The mechanism of this inhibition has also been investigated, with studies employing double-reciprocal plots to elucidate the nature of the interaction. acs.org

The inhibitory potential of these compounds is not uniform across all GSTs. For instance, while certain dinitronaphthalene analogues are effective inhibitors of some GST isoforms, they may show no significant inhibition against others, such as hGSTA4-4. mdpi.com This specificity suggests that the structural differences in the active sites of the various GSTs play a crucial role in their interaction with these inhibitors.

The following table summarizes the inhibitory potency of selected dinitronaphthalene derivatives on different human Glutathione Transferase isoforms.

| Inhibitor | GST Isoform | IC50 (µM) |

| Dinitronaphthalene Derivative 1 | GST Mu | < 50 |

| Dinitronaphthalene Derivative 2 | GST Pi | > 100 |

| Dinitronaphthalene Derivative 3 | GST Alpha | ~ 75 |

This table is for illustrative purposes based on qualitative descriptions from search results and does not represent actual data from a specific study.

The investigation into the inhibition of GSTs by dinitronaphthalene derivatives provides valuable insights into the toxicological mechanisms of this class of compounds. By disrupting a key detoxification pathway, these molecules can enhance the cellular concentration of other toxic substances, potentially leading to adverse health effects. Further research into the specific kinetic mechanisms (e.g., competitive, non-competitive, or mixed inhibition) for individual dinitronaphthalene derivatives is essential for a comprehensive understanding of their biological impact. nih.gov

Advanced Analytical Methodologies for the Characterization and Detection of 1,3 Dinitronaphthalene

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation of 1,3-dinitronaphthalene from complex matrices and its subsequent quantification. Both gas and liquid chromatography offer high resolution and sensitivity, making them indispensable tools for the analysis of this compound.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is typically achieved on a capillary column, followed by detection using one of several sensitive systems.

Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive method for detecting electrophilic compounds such as nitroaromatics. ojp.gov The sensitivity of this technique allows for the trace analysis of explosives and related compounds. ojp.gov For enhanced specificity and structural confirmation, mass spectrometry (MS) is often used as the detector (GC-MS). In GC-MS analysis, the ionization method is critical; while electron impact (EI) is common, negative chemical ionization (NCI) provides excellent sensitivity for nitro compounds. ojp.gov Atmospheric pressure gas chromatography (APGC) coupled with a quadrupole time-of-flight mass spectrometer (QTOF-MS) has also been demonstrated for the simultaneous analysis of polycyclic aromatic hydrocarbons (PAHs) and their nitro-derivatives, offering high resolution and soft ionization.

Research has shown that for the analysis of dinitrotoluenes (DNTs) and this compound (DNN), injection port temperature is a critical parameter to prevent thermal degradation of the analytes. ojp.gov An injection port temperature of 170 °C has been reported as optimal for minimizing degradation and maximizing analytical sensitivity for a range of explosives. ojp.gov

Table 1: Illustrative Gas Chromatography (GC) Conditions for Nitroaromatic Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Gas Chromatography/Electron Capture Detection (GC/ECD) | ojp.gov |

| Injector Temperature | 170 °C (optimized to prevent degradation) | ojp.gov |

| Carrier Gas | Helium (He) | ojp.gov |

| Detection | Electron Capture Detector (ECD) | ojp.gov |

| Notes | High sensitivity for electrophilic compounds like dinitronaphthalenes. | ojp.gov |

| Technique | Atmospheric Pressure Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry (APGC-QTOF-MS) | |

| Column | HP-5MS (30 m × 0.250 mm, 0.25 µm film thickness) | |

| Temperature Program | 50 °C (2 min), then 10 °C/min to 320 °C (12 min) | |

| Injector Temperature | 250 °C |

| Detection | Quadrupole Time of Flight Mass Spectrometry (QTOF-MS) | |